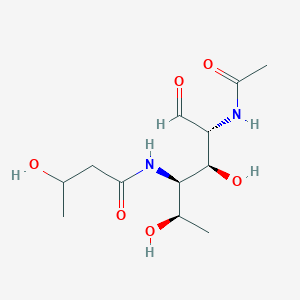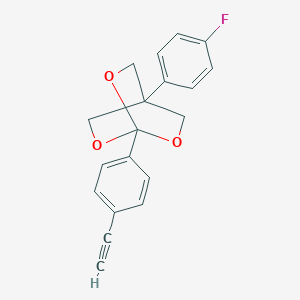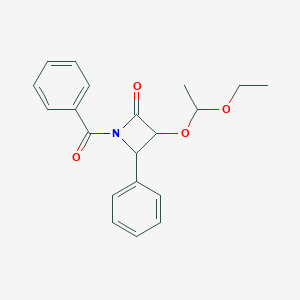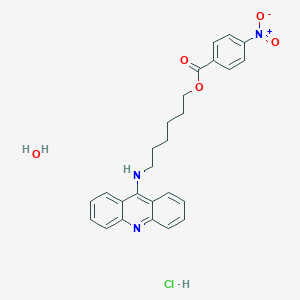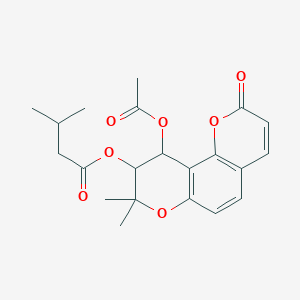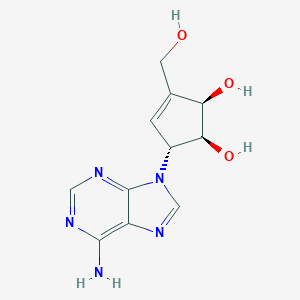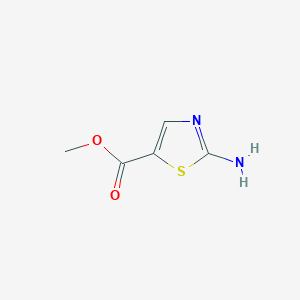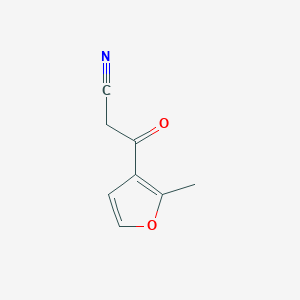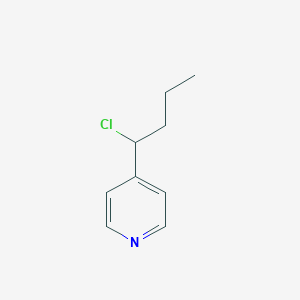
4-(1-Chlorobutyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Chlorobutyl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. It is also known as 4-(1-Chlorobutyl)pyridine hydrochloride or N-(4-Chlorobutyl)pyridinium chloride. This compound is widely used in scientific research due to its unique properties.
作用機序
The mechanism of action of 4-(1-Chlorobutyl)pyridine is not fully understood. However, studies have shown that this compound can act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can affect various physiological processes.
生化学的および生理学的効果
The biochemical and physiological effects of 4-(1-Chlorobutyl)pyridine are still being studied. However, research has shown that this compound can affect the nervous system by altering the levels of acetylcholine. It has also been shown to have antifungal and antibacterial properties.
実験室実験の利点と制限
One of the major advantages of using 4-(1-Chlorobutyl)pyridine in lab experiments is its ability to act as a versatile reagent in organic synthesis. This compound is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity. Therefore, it is important to handle it with care and follow proper safety protocols.
将来の方向性
There are several future directions for research on 4-(1-Chlorobutyl)pyridine. One area of research could be focused on the development of new synthetic methods for this compound. Another area of research could be focused on the identification of new applications for this compound, particularly in the field of pharmaceuticals. Additionally, further studies could be conducted to better understand the mechanism of action and physiological effects of 4-(1-Chlorobutyl)pyridine.
合成法
The synthesis of 4-(1-Chlorobutyl)pyridine is a multi-step process that involves the reaction of pyridine with 1-chlorobutane in the presence of a base such as potassium carbonate. The resulting product is then purified and treated with hydrochloric acid to obtain 4-(1-Chlorobutyl)pyridine hydrochloride. This compound can also be synthesized using other methods such as the reaction of pyridine with 1,4-dichlorobutane or 1-chloro-4-(pyridin-4-yl)butane.
科学的研究の応用
4-(1-Chlorobutyl)pyridine has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the preparation of pyridine-based compounds. This compound is also used in the synthesis of pharmaceuticals and agrochemicals. In addition, 4-(1-Chlorobutyl)pyridine is used as a ligand in coordination chemistry and as a catalyst in various reactions.
特性
CAS番号 |
126342-37-8 |
|---|---|
製品名 |
4-(1-Chlorobutyl)pyridine |
分子式 |
C9H12ClN |
分子量 |
169.65 g/mol |
IUPAC名 |
4-(1-chlorobutyl)pyridine |
InChI |
InChI=1S/C9H12ClN/c1-2-3-9(10)8-4-6-11-7-5-8/h4-7,9H,2-3H2,1H3 |
InChIキー |
VMZDDXSUVJWFPO-UHFFFAOYSA-N |
SMILES |
CCCC(C1=CC=NC=C1)Cl |
正規SMILES |
CCCC(C1=CC=NC=C1)Cl |
同義語 |
Pyridine, 4-(1-chlorobutyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




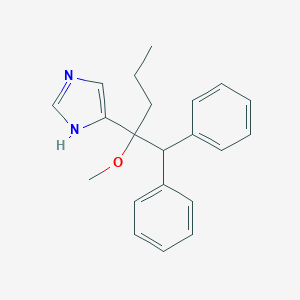
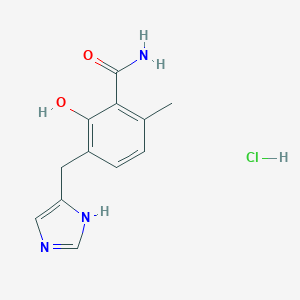
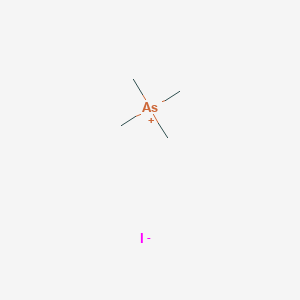
![Methyl 2-[benzyl(phenyl)amino]acetate](/img/structure/B135212.png)
